Strontium aluminide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

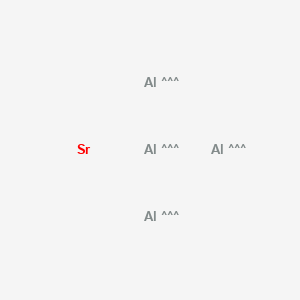

Strontium aluminide is a compound consisting of strontium and aluminumThis compound is typically represented by the chemical formula SrAl₄, indicating the presence of one strontium atom and four aluminum atoms in its structure .

Vorbereitungsmethoden

The preparation of strontium aluminide can be achieved through several synthetic routes. One common method involves the solid-state reaction of strontium and aluminum powders at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product. Another method involves the reduction of strontium oxide with aluminum in a high-temperature furnace .

In industrial production, this compound is often synthesized using advanced techniques such as the sol-gel process, precipitation from solution, pyrolysis, and combustion techniques. These methods allow for the production of highly dispersed this compound with specific properties, such as low bulk density and controlled particle size .

Analyse Chemischer Reaktionen

Strontium aluminide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound reacts with oxygen to form strontium oxide and aluminum oxide. Reduction reactions involve the reduction of this compound with reducing agents such as hydrogen or carbon monoxide to produce elemental strontium and aluminum .

Common reagents used in these reactions include oxygen, hydrogen, and carbon monoxide. The major products formed from these reactions are strontium oxide, aluminum oxide, elemental strontium, and aluminum .

Wissenschaftliche Forschungsanwendungen

Strontium aluminide has a wide range of scientific research applications. In materials science, it is used as a precursor for the synthesis of advanced materials, such as high-temperature ceramics and intermetallic compounds. In the field of chemistry, this compound is used as a reducing agent and catalyst in various chemical reactions .

In biology and medicine, this compound is being investigated for its potential use in biomedical applications, such as bone regeneration and drug delivery systems.

In industry, this compound is used in the production of high-performance alloys and coatings for furnaces and other high-temperature applications. Its ability to withstand extreme temperatures and harsh environments makes it an ideal material for these purposes .

Wirkmechanismus

The mechanism of action of strontium aluminide involves its interaction with various molecular targets and pathways. In chemical reactions, this compound acts as a reducing agent, donating electrons to other molecules and facilitating their reduction. This property is particularly useful in catalytic processes, where this compound can enhance the efficiency of chemical reactions .

In biomedical applications, this compound’s biocompatibility and high surface area allow it to interact with biological tissues and promote cell growth and regeneration. Its ability to release strontium ions in a controlled manner also contributes to its effectiveness in bone regeneration and other medical applications .

Vergleich Mit ähnlichen Verbindungen

Strontium aluminide can be compared with other similar compounds, such as strontium aluminate and aluminum strontium alloys. Strontium aluminate, with the chemical formula SrAl₂O₄, is known for its photoluminescent properties and is widely used in glow-in-the-dark materials. In contrast, this compound is primarily used in high-temperature applications and as a reducing agent .

Aluminum strontium alloys, on the other hand, are used in the production of lightweight and high-strength materials for the aerospace and automotive industries. While these alloys share some similarities with this compound, their applications and properties differ significantly .

Conclusion

This compound is a versatile compound with a wide range of applications in materials science, chemistry, biology, medicine, and industry Its unique properties, such as high-temperature stability and biocompatibility, make it a valuable material for various scientific and industrial purposes

Eigenschaften

Molekularformel |

Al4Sr |

|---|---|

Molekulargewicht |

195.55 g/mol |

InChI |

InChI=1S/4Al.Sr |

InChI-Schlüssel |

QNLSTWAIPASQGY-UHFFFAOYSA-N |

Kanonische SMILES |

[Al].[Al].[Al].[Al].[Sr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.